molecular formula C19H26N4O3 B7358583 2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile

2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile

货号 B7358583
分子量: 358.4 g/mol
InChI 键: AMSCPULFMXTKNT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is currently being used in the treatment of non-small cell lung cancer (NSCLC). It is a potent and selective inhibitor of the T790M mutation, which is a common resistance mechanism to first- and second-generation EGFR TKIs.

作用机制

2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile works by irreversibly binding to the mutated form of EGFR, which is present in T790M-positive NSCLC cells. This binding prevents the activation of downstream signaling pathways, leading to cell growth inhibition and apoptosis. Unlike first- and second-generation EGFR TKIs, this compound does not inhibit the wild-type EGFR, which is important for maintaining normal cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on NSCLC cells. It inhibits cell proliferation, induces apoptosis, and suppresses the activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. In addition, this compound has been shown to have antiangiogenic effects, which may contribute to its antitumor activity.

实验室实验的优点和局限性

2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of the T790M mutation, which makes it an ideal tool for studying the role of this mutation in NSCLC. In addition, this compound has a favorable safety profile, which allows for higher dosing in preclinical studies. However, this compound is a relatively new compound, and its long-term effects on normal cells and tissues are not yet fully understood.

未来方向

There are several future directions for the study of 2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile. One area of research is the development of combination therapies that can enhance the antitumor activity of this compound. Another area of research is the identification of biomarkers that can predict response to this compound, which may help to personalize treatment for NSCLC patients. Finally, there is a need for further studies to investigate the long-term effects of this compound on normal cells and tissues.

合成方法

2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile was synthesized by AstraZeneca, a British-Swedish multinational pharmaceutical company. The synthesis method involves the use of a series of chemical reactions, including coupling, amidation, and cyclization, to produce the final compound. The synthesis process has been described in detail in several scientific publications, including a patent application by AstraZeneca.

科学研究应用

2-[2-[2-[(4-Methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be highly effective in patients with T790M-positive NSCLC, with response rates ranging from 50% to 80%. In addition, this compound has demonstrated a favorable safety profile, with fewer side effects than first- and second-generation EGFR TKIs.

属性

IUPAC Name

2-[2-[2-[(4-methylpiperazin-1-yl)methyl]morpholin-4-yl]-2-oxoethoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-21-6-8-22(9-7-21)13-17-14-23(10-11-25-17)19(24)15-26-18-5-3-2-4-16(18)12-20/h2-5,17H,6-11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSCPULFMXTKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CN(CCO2)C(=O)COC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。